molecular formula C43H24F12NO5PS B1412349 (S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide CAS No. 1706437-52-6

(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide

Cat. No.: B1412349
CAS No.: 1706437-52-6
M. Wt: 925.7 g/mol
InChI Key: JZZACFBEACFLDL-UHFFFAOYSA-N
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Description

(S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by the presence of multiple trifluoromethyl groups, which contribute to its high reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide typically involves multiple steps, starting with the preparation of the binaphthyl core. The introduction of trifluoromethyl groups is achieved through electrophilic aromatic substitution reactions. The final step involves the tosylation of the phosphoramide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound requires precise control over reaction conditions, including temperature, pressure, and the use of catalysts. The process often involves large-scale reactors and continuous monitoring to maintain the desired product quality. The use of advanced purification techniques, such as chromatography, is essential to isolate the final product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide has numerous applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings with improved chemical resistance.

Mechanism of Action

The mechanism by which (S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide exerts its effects involves its ability to form stable complexes with various substrates. The trifluoromethyl groups enhance its electron-withdrawing properties, making it an effective catalyst in many reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-[3,5-Bis(trifluoromethyl)phenyl]thioureido-N-benzyl-N,3,3-trimethylbutanamide
  • Tris(pentafluorophenyl)borane

Uniqueness

Compared to similar compounds, (S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide stands out due to its high stability and reactivity. The presence of multiple trifluoromethyl groups significantly enhances its electron-withdrawing capabilities, making it a more effective catalyst and a versatile tool in various chemical reactions.

This detailed overview highlights the significance of (S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide in scientific research and industrial applications

Properties

IUPAC Name

N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H24F12NO5PS/c1-22-10-12-31(13-11-22)63(58,59)56-62(57)60-38-34(25-14-27(40(44,45)46)20-28(15-25)41(47,48)49)18-23-6-2-4-8-32(23)36(38)37-33-9-5-3-7-24(33)19-35(39(37)61-62)26-16-29(42(50,51)52)21-30(17-26)43(53,54)55/h2-21H,1H3,(H,56,57)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZACFBEACFLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NP2(=O)OC3=C(C4=CC=CC=C4C=C3C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=C(O2)C(=CC7=CC=CC=C76)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H24F12NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706437-52-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706437-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide
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(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide
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(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide
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(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide
Reactant of Route 5
(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide
Reactant of Route 6
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(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide

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